molecular formula C18H11F3N2O4 B3042565 1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide CAS No. 647824-24-6

1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide

Cat. No.: B3042565
CAS No.: 647824-24-6
M. Wt: 376.3 g/mol
InChI Key: YOQBCHWUKOMOLA-JJFYIABZSA-N
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Description

1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • **1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine
  • **1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide derivatives

Uniqueness

This compound stands out due to its combination of a nitro group, a trifluoromethyl group, and a furan ring, which imparts unique chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[5-[2-nitro-4-(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O4/c19-18(20,21)12-6-8-15(16(10-12)23(25)26)17-9-7-14(27-17)11-22(24)13-4-2-1-3-5-13/h1-11H/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQBCHWUKOMOLA-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+](=CC2=CC=C(O2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=C/C2=CC=C(O2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide
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1-(5-(2-nitro-4-(trifluoromethyl)phenyl)furan-2-yl)-N-phenylmethanimine oxide
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